

Technical Characterization Guide: 1-(2-Ethoxy-5-methylphenyl)ethanamine

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR |
| CAS No.: | 35247-78-0 |
| Cat. No.: | B3131365 |

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Executive Summary & Compound Profile

1-(2-Ethoxy-5-methylphenyl)ethanamine (CAS: Not widely listed, catalog ref: AldrichCPR) is a specialized chiral building block belonging to the

-methylbenzylamine class. Unlike its achiral phenethylamine counterparts (often associated with psychoactive 2C-x compounds), this molecule is primarily utilized as a chiral resolving agent and a pharmacophore scaffold in the development of sulfonamide-based

-adrenoceptor antagonists (similar to Tamsulosin).

This guide provides the Standard Reference Data for Elemental Analysis (CHN), establishing the baseline for purity verification. Furthermore, it objectively compares this scaffold against its methoxy- and unsubstituted analogs to assist medicinal chemists in Structure-Activity Relationship (SAR) optimization.

Chemical Identity[1][2][3][4][5][6][7]

- IUPAC Name: 1-(2-Ethoxy-5-methylphenyl)ethanamine
- Formula:

- Molecular Weight: 179.26 g/mol
- SMILES: NC(C)c1c(ccc(c1)C)OCC
- Key Structural Features:
 - Chiral Center:
 - carbon (typically supplied as racemate or R/S specific).
 - Steric Bulk: 2-Ethoxy group (larger than standard methoxy).
 - Electronic Effect: 5-Methyl group (weakly activating).

Elemental Analysis Reference Data

Accurate elemental analysis (EA) is the gold standard for confirming the bulk purity of this amine, particularly to detect solvates or salt formation. As primary amines are hygroscopic and avidly absorb

to form carbamates, experimental values often deviate from theoreticals unless handled under inert atmosphere.

Table 1: Calculated Reference Standards (Combustion Analysis)

| Element | Free Base (Theoretical) | HCl Salt (Theoretical) | Tolerance Limit () |
|---------------|----------------------------|---------------------------|--------------------------|
| Formula | | | Industry Standard |
| MW | 179.26 g/mol | 215.72 g/mol | N/A |
| Carbon (C) | 73.70% | 61.25% | Base: 73.30 – 74.10% |
| Hydrogen (H) | 9.56% | 8.41% | Base: 9.16 – 9.96% |
| Nitrogen (N) | 7.81% | 6.49% | Base: 7.41 – 8.21% |
| Oxygen (O) | 8.93% | 7.42% | Calculated by difference |
| Chlorine (Cl) | 0.00% | 16.43% | Requires titration |

“

Analyst Note: If your experimental Carbon value is significantly lower (e.g., ~71-72%) while Hydrogen remains high, suspect the formation of a monohydrate or residual ethanol/solvent from the ethoxylation step.

Comparative Performance Guide

In drug discovery, selecting the right building block is a trade-off between steric occupancy, lipophilicity, and metabolic stability. Below is a comparison of 1-(2-Ethoxy-5-methylphenyl)ethanamine against its two most common alternatives.

Table 2: Physicochemical & Synthetic Comparison

| Feature | Target: 2-Ethoxy-5-Methyl | Alt A: 2-Methoxy Analog | Alt B: Unsubstituted |
|-----------------------|-----------------------------------|-------------------------|------------------------|
| Structure | 1-(2-Ethoxy-5-methylphenyl)... | 1-(2-Methoxyphenyl)... | 1-Phenylethylamine |
| Lipophilicity (cLogP) | ~2.4 (High) | ~1.8 (Medium) | ~1.4 (Low) |
| Steric Hindrance | High (Ethoxy tail) | Medium | Low |
| Metabolic Liability | O-Dealkylation (Slow) | O-Demethylation (Fast) | Benzylic Oxidation |
| BBB Permeability | High | Moderate | Moderate |
| Application | High-affinity hydrophobic pockets | General screening | Basic resolution agent |

Comparative Analysis

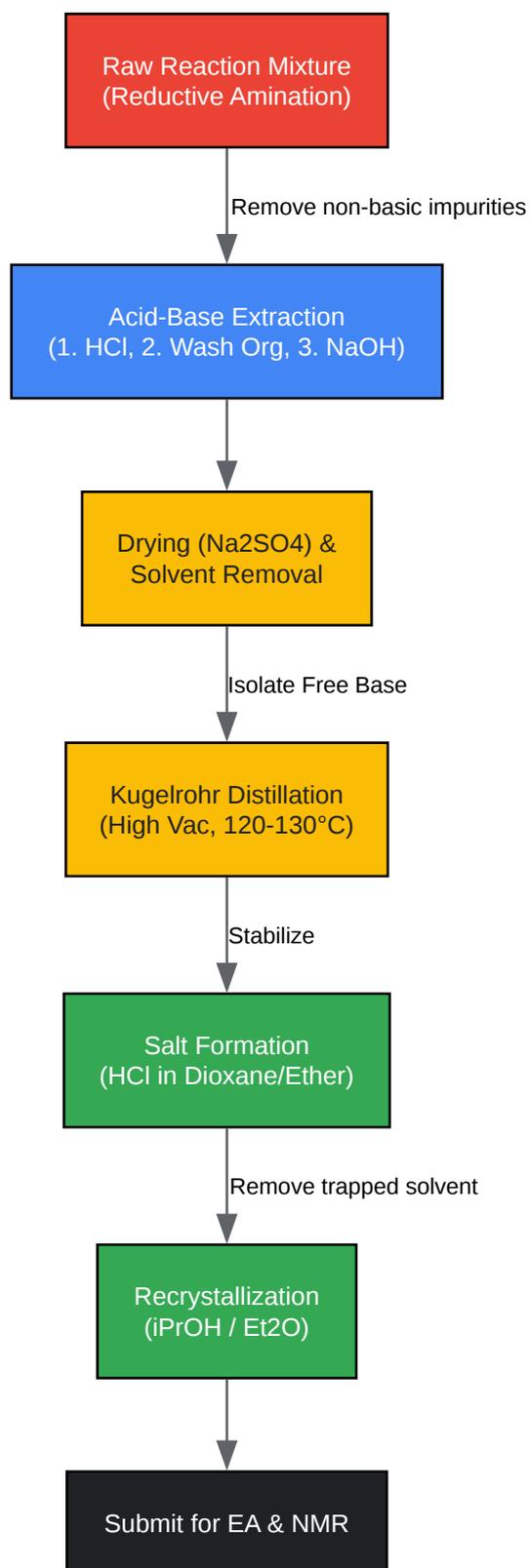
- Lipophilicity & Bioavailability:** The Ethoxy group increases the cLogP by approximately 0.6 units compared to the Methoxy analog. This makes the target compound superior for targeting hydrophobic pockets in GPCRs (e.g., adrenoceptors) but requires more aggressive solubilization techniques (e.g., DMSO/Tween) during biological assays.
- Metabolic Stability:** The 5-Methyl group blocks the typical para-position metabolic oxidation seen in unsubstituted phenethylamines, potentially extending the half-life () of drugs synthesized from this scaffold.
- Crystallinity:** The 2-Ethoxy-5-methyl variant typically forms more robust diastereomeric salts than the 2-Methoxy analog, making it a superior chiral resolving agent for acidic racemates due to better lattice packing properties.

Experimental Protocols

A. Synthesis & Purification Workflow

To ensure the Elemental Analysis matches the theoretical values in Table 1, the following purification workflow is recommended to remove common impurities (residual imine, inorganic

salts).



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Figure 1: Purification workflow to ensure analytical grade purity. The critical step for EA accuracy is the recrystallization of the HCl salt to remove trapped solvent.

B. Elemental Analysis Method (Standard Operating Procedure)

Objective: Determine %C, %H, %N to within

of theoretical.

- Sample Prep: Dry the hydrochloride salt in a vacuum oven at

for 4 hours over

. Note: The free base is an oil/low-melting solid and is difficult to weigh accurately for EA without absorbing atmospheric moisture.
- Weighing: Weigh 2.0 – 3.0 mg of the sample into a tin capsule using a microbalance (readability

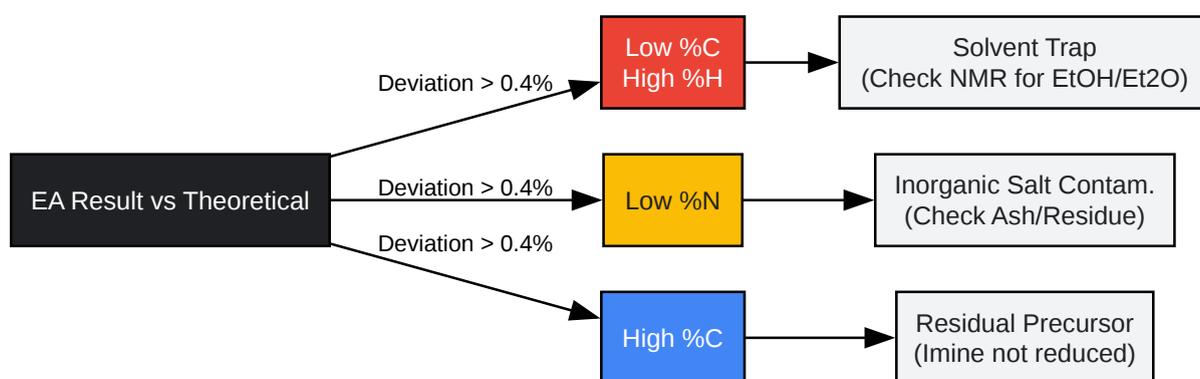
).
- Combustion: Operate the analyzer (e.g., Elementar vario EL cube) with a furnace temperature of

and a reduction tube at

.
- Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard.
- Validation: Run a blank (empty tin) and a standard check before the sample.

Troubleshooting & Interpretation

When experimental data deviates from the Table 1 reference values, use the following logic tree to diagnose the impurity.



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Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.

References

- PubChem. (2025).[1][2][3][4] Compound Summary: 2-(2-Methoxy-5-methylphenyl)ethanamine (Analog Reference). National Library of Medicine.[3] [\[Link\]](#)
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Sources

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2. 2,5-Dimethoxy-4-methylphenethylamine | C₁₁H₁₇NO₂ | CID 135740 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
3. 2CD-5EtO | C₁₂H₁₉NO₂ | CID 57458864 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

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